molecular formula C8H18N2O B1311247 (2S,3S)-2-amino-N,N,3-trimethylpentanamide CAS No. 192821-39-9

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Cat. No. B1311247
CAS RN: 192821-39-9
M. Wt: 158.24 g/mol
InChI Key: BBURRWZXFUJMSZ-BQBZGAKWSA-N
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Description

“(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The compound contains an amino group and a carboxylic acid group, similar to amino acids .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and can be quite complex. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . Another example is the stereoselective synthesis of (2S,3R)- and (2S,3S)-ADHP equivalents for the synthesis of ADHP containing natural products .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation indicates that both chiral centers have an S configuration . A molecule with n chirality centers can have up to 2^n stereoisomers .


Chemical Reactions Analysis

Chemical reactions often occur in a step-wise fashion, involving two or more distinct reactions taking place in sequence . The specific reactions that “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” undergoes would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Diastereomers, which have the same molecular formula but different configurations at some of their chiral centers, can have different physical properties .

Scientific Research Applications

Resource Management in Pharmaceutical Industry

The separation of diastereoisomers, specifically including molecules similar to (2S,3S)-2-amino-N,N,3-trimethylpentanamide, is critical in pharmaceutical production. Resource intake analysis using exergy calculations for material and energy requirements in processes like crystallization and chromatography reveals the resource efficiency of these methods. Notably, crystallization was found to be more resource-efficient than large-scale chromatography due to its lower utilities requirement, despite a higher chemical requirement (Dewulf et al., 2007).

Biocatalytic Synthesis of Chiral Amino Alcohols

Chiral amino alcohols, including derivatives of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, are vital in the pharmaceutical industry. A multidisciplinary approach involving engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum enabled the synthesis of (2S,3S)-2-aminopentane-1,3-diol, showcasing an eco-friendly alternative to traditional chemical synthesis methods (Smith et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as enmetazobactam are known to act as beta-lactamase inhibitors . Beta-lactamase enzymes are responsible for the hydrolysis of important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .

Mode of Action

Based on the similarity to enmetazobactam, it can be inferred that it might act as an inhibitor for beta-lactamase enzymes . This inhibition prevents the breakdown of certain antibiotics, thereby enhancing their effectiveness against bacterial infections .

Biochemical Pathways

Compounds like enmetazobactam, which are beta-lactamase inhibitors, play a crucial role in the antibiotic resistance pathway . By inhibiting beta-lactamase enzymes, these compounds prevent the degradation of antibiotics, allowing them to exert their antibacterial effects.

Pharmacokinetics

Similar compounds like treosulfan undergo a highly ph- and temperature-dependent nonenzymatic conversion to active forms . This suggests that the bioavailability of such compounds can be influenced by factors such as pH and temperature.

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may enhance the effectiveness of certain antibiotics by preventing their breakdown by beta-lactamase enzymes .

Action Environment

As mentioned earlier, similar compounds like treosulfan undergo a highly ph- and temperature-dependent nonenzymatic conversion . This suggests that factors such as pH and temperature could potentially influence the action and efficacy of (2S,3S)-2-amino-N,N,3-trimethylpentanamide.

properties

IUPAC Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBURRWZXFUJMSZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266817
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

CAS RN

192821-39-9
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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